1-Bromobutane-2,2,3,3,4,4,4-d7
Description
Significance of Stable Isotope Labeling in Mechanistic and Analytical Chemistry
Stable isotope labeling is a powerful technique with broad applications in the identification and comprehension of chemical and biological processes. symeres.com In mechanistic chemistry, the substitution of an atom with one of its heavier stable isotopes can lead to a change in the reaction rate, an occurrence known as the kinetic isotope effect (KIE). scielo.org.mx The C-H bond breaks faster than the C-D bond, so measuring the relative reaction rates can provide significant insights into the reaction mechanism, particularly if that bond is involved in the rate-determining step. dokumen.pub The use of deuterium (B1214612) exchange is a well-established tool for studying the mechanisms of chemical reactions. nih.gov
In analytical chemistry, stable isotope-labeled compounds are invaluable, especially in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.com In mass spectrometry, labeled compounds are frequently used as internal standards, allowing for precise quantification of the target analyte in complex mixtures. The mixing of a natural abundance compound with its labeled counterpart creates mass doublets that, when analyzed with high-resolution mass spectrometry, can facilitate the rapid identification of metabolites in biological samples like blood or urine. nih.gov This approach significantly reduces the complexity of data and allows for the confident identification of compounds in intricate matrices. acs.org
Overview of Deuterium as a Non-Radioactive Probe in Organic Systems
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as an exceptional tracer in scientific research. wikidoc.orgclearsynth.com Its nucleus contains one proton and one neutron, which doubles the mass of the hydrogen atom without significantly altering its chemical properties. wikipedia.org This mass difference is the primary reason it can be easily distinguished from the common hydrogen isotope, protium (B1232500) (¹H), using analytical techniques like mass spectrometry or infrared (IR) spectroscopy. wikidoc.orgwikipedia.org The vibration of a chemical bond containing deuterium has a significantly different IR absorption frequency compared to a bond containing light hydrogen. wikipedia.org
Furthermore, deuterium's nuclear spin properties differ from those of protium. wikidoc.orgwikipedia.org This distinction is particularly useful in NMR spectroscopy. clearsynth.com An NMR instrument tuned to detect protium does not "see" deuterium. wikipedia.org Consequently, deuterated solvents are routinely used in NMR spectroscopy to measure the spectra of a compound of interest without interference from solvent signals. wikidoc.orgwikipedia.org This unique feature also allows researchers to use deuterium as an isotopic tracer, enabling them to follow the molecule's path and precisely determine reaction mechanisms. dokumen.pub
Scope and Academic Relevance of 1-Bromobutane-2,2,3,3,4,4,4-d7 Investigations within Contemporary Chemical Science
This compound is an isotopically labeled version of the organic compound 1-bromobutane (B133212), where seven hydrogen atoms on the butyl chain have been replaced with deuterium. cymitquimica.comlgcstandards.com It is recognized as a useful research compound for isotopic labeling studies. cymitquimica.com
The academic relevance of this specific deuterated compound stems from the importance of its non-deuterated analogue, 1-bromobutane, in organic synthesis. 1-Bromobutane is a primary alkyl halide that is widely used as an alkylating agent to introduce a butyl group into various molecules. guidechem.comatamankimya.com It is also a key precursor for preparing organometallic compounds, such as n-butyl Grignard reagents (by reacting with magnesium), which are fundamental for forming new carbon-carbon bonds. guidechem.comnih.gov
Given these applications, this compound serves as a valuable probe for mechanistic studies of reactions involving 1-bromobutane. By using the deuterated version, chemists can investigate the kinetic isotope effect to determine whether the C-H bonds at the 2, 3, or 4 positions are involved in the rate-limiting step of a reaction. It can also be used as an internal standard for the accurate quantification of 1-bromobutane in complex samples during reaction monitoring or metabolic studies.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₄H₂D₇Br chemical-suppliers.eu |
| CAS Number | 223487-53-4 lgcstandards.com |
| Molecular Weight | ~144.06 g/mol guidechem.com |
| Synonym | 4-bromo-1,1,1,2,2,3,3-heptadeuteriobutane lgcstandards.com |
| Isotope Atom Count | 7 guidechem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
223487-53-4 |
|---|---|
Molecular Formula |
C4H9Br |
Molecular Weight |
144.06 g/mol |
IUPAC Name |
4-bromo-1,1,1,2,2,3,3-heptadeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2 |
InChI Key |
MPPPKRYCTPRNTB-NCKGIQLSSA-N |
SMILES |
CCCCBr |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CBr |
Canonical SMILES |
CCCCBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Deuterated Haloalkanes
Strategies for Regioselective Deuterium (B1214612) Incorporation in Alkyl Bromides
Achieving regioselectivity in the deuteration of alkyl chains is a significant synthetic challenge. The targeted placement of deuterium atoms, as seen in 1-Bromobutane-2,2,3,3,4,4,4-d7, necessitates methods that can differentiate between specific C-H bonds.
Direct Deuterium Exchange Techniques for Aliphatic C-H Bonds
Direct hydrogen-deuterium exchange (HDE) represents an atom-economical approach to deuteration, using sources like deuterium oxide (D₂O) or deuterium gas (D₂). nih.govwikipedia.org These reactions often rely on transition metal catalysts to activate otherwise inert C-H bonds.
Homogeneous metal catalysis, particularly with iridium, palladium, or ruthenium complexes, has been widely explored for HDE reactions. nih.govnih.gov For instance, iridium catalysts can facilitate the ortho-deuteration of aromatic compounds with directing groups. nih.gov However, achieving regioselectivity on unactivated aliphatic C-H bonds in a molecule like 1-bromobutane (B133212) is more complex due to the similar reactivity of the various methylene (B1212753) and methyl groups. The presence of the bromo-substituent can influence the electronic properties of adjacent C-H bonds, but selective activation of the C2, C3, and C4 positions while leaving the C1 position untouched requires a highly specialized catalytic system. Challenges include catalyst poisoning by the haloalkane and potential scrambling of the deuterium label across multiple positions.
Acid- and base-catalyzed HDE methods are also utilized, typically for hydrogens adjacent to activating functional groups like carbonyls through enolization. nih.govwikipedia.org For a simple haloalkane, these conditions are generally too harsh or ineffective for non-acidic C-H bonds and may promote side reactions like elimination.
| Catalyst Type | Common Metals | Deuterium Source | Typical Substrates | Applicability to Aliphatic Chains |
|---|---|---|---|---|
| Homogeneous Metal Catalysis | Iridium (Ir), Palladium (Pd), Ruthenium (Ru) | D₂O, D₂ | Aromatics with directing groups, Benzylic positions | Challenging; often requires directing groups or specific activation sites. nih.govnih.gov |
| Heterogeneous Metal Catalysis | Palladium on Carbon (Pd/C), Platinum (Pt) | D₂O, D₂ | Alcohols, Amines, Alkanes | Can be effective but may lead to low selectivity and over-deuteration. nih.gov |
| Acid/Base Catalysis | Deuterated acids (e.g., D₂SO₄), bases (e.g., NaOD) | D₂O | Compounds with acidic protons (e.g., α-to-carbonyl) | Generally not effective for unactivated C-H bonds in alkanes. nih.gov |
Synthesis of this compound via Deuterated Precursors
The most direct and unambiguous method for synthesizing specifically labeled compounds like this compound is to start from a precursor that already contains the deuterium atoms in the desired positions. nih.govresearchgate.net This "synthetic approach" avoids the regioselectivity issues associated with direct HDE on the final haloalkane. princeton.edu
A common strategy involves the synthesis of a deuterated alcohol, followed by its conversion to the corresponding alkyl bromide. The synthesis of this compound would logically begin with a deuterated C4 building block, such as deuterated butyric acid or one of its esters. This precursor can be reduced to Butan-1-ol-2,2,3,3,4,4,4-d7 using a strong reducing agent like lithium aluminum deuteride (B1239839) (if starting from a non-deuterated acid) or more commonly, lithium aluminum hydride on a fully deuterated ester.
Once the deuterated alcohol is obtained, it can be converted to the target 1-bromobutane via a nucleophilic substitution reaction (Sₙ2). vernier.com A standard and effective method is the reaction of the primary alcohol with hydrobromic acid (HBr), often generated in situ from sodium bromide (NaBr) and concentrated sulfuric acid (H₂SO₄). chemicalbook.comblogspot.com
The reaction mechanism proceeds as follows:
Protonation of the hydroxyl group of the deuterated butan-1-ol by the strong acid to form a good leaving group (D₂O).
Backside attack by the bromide ion (Br⁻) on the α-carbon.
Displacement of the leaving group in a concerted Sₙ2 step, resulting in the formation of this compound with inversion of configuration (though not relevant here as the carbon is not a stereocenter). vernier.com
This precursor-based approach ensures that the deuterium labels are located exclusively at the C2, C3, and C4 positions, providing a product with high isotopic and regiochemical purity.
Exploration of Radical Halogenation Pathways for Specific Deuterium Labeling
Radical-mediated reactions offer an alternative avenue for C-H functionalization. Radical deuteration often involves mild reaction conditions and can exhibit high functional group tolerance. A hypothetical pathway for specific labeling could involve a radical dehalogenation-deuteration sequence or a direct radical H/D exchange.
For instance, a polyhalogenated butane (B89635) could be selectively reduced using a radical deuterating agent. However, achieving the specific d7 pattern of the target molecule would be synthetically complex. A more speculative approach is photoredox-catalyzed deuteration. Such methods can use a photocatalyst to generate a radical species that abstracts a hydrogen atom from the substrate. The resulting alkyl radical is then quenched by a deuterium source. princeton.edu
For a molecule like butane or bromobutane, the major challenge in radical halogenation or deuteration is selectivity. Radical abstraction of hydrogen atoms from an alkane chain generally follows the stability of the resulting radical (tertiary > secondary > primary). In butane, the secondary hydrogens at C2 and C3 are more reactive than the primary hydrogens at C1 and C4. Therefore, a standard radical process would not selectively deuterate the C2, C3, and C4 positions while leaving C1 untouched. Achieving such specific labeling would require advanced methods, perhaps involving a directing group or a catalyst that can overcome the intrinsic reactivity of the C-H bonds. While radical methods are powerful, their application for the specific synthesis of this compound remains a significant challenge compared to the deuterated precursor strategy. acs.org
Isotopic Enrichment and Purity Assessment Techniques in Deuterated Organic Synthesis
Following the synthesis of a deuterated compound, it is crucial to verify its isotopic purity and confirm the location of the deuterium labels. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical tools for this purpose.
High-Resolution Mass Spectrometry for Precise Deuterium Content Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the extent of deuterium incorporation. It can distinguish between molecules with very small mass differences, making it ideal for analyzing isotopologues. The fundamental principle relies on the mass difference between a proton (¹H, atomic mass ≈ 1.0078 u) and a deuteron (B1233211) (²H, atomic mass ≈ 2.0141 u). Each successful H-to-D substitution increases the molecular mass by approximately 1.0063 u. nih.gov
In the analysis of this compound, HRMS can precisely measure the mass of the molecular ion. This allows for the determination of the average number of deuterium atoms per molecule and the distribution of isotopologues (e.g., d6, d7, d8 species). The high resolution is critical to separate the isotopic peaks of the deuterated compound from potential isobaric interferences. thermofisher.comyoutube.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a related technique often used for studying protein conformation, but the underlying principles of mass differentiation are the same. nih.govthermofisher.com
| Compound | Formula | Number of Deuteriums | Theoretical m/z ([M]⁺) |
|---|---|---|---|
| 1-Bromobutane | C₄H₉⁷⁹Br | 0 | 136.9937 |
| 1-Bromobutane-d6 | C₄H₃D₆⁷⁹Br | 6 | 143.0314 |
| 1-Bromobutane-d7 | C₄H₂D₇⁷⁹Br | 7 | 144.0377 |
| 1-Bromobutane-d8 | C₄HD₈⁷⁹Br | 8 | 145.0440 |
Nuclear Magnetic Resonance Spectroscopy for Isotopic Distribution and Positional Deuterium Determination (e.g., ²H NMR)
While mass spectrometry confirms the level of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the exact position of the deuterium atoms within the molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on carbons 2, 3, and 4 would be absent or significantly diminished. The only major signal would be from the two protons on carbon 1 (adjacent to the bromine), which would appear as a triplet (due to coupling with the two deuterons on C2, if resolved). The disappearance of signals is a clear indicator of successful deuteration at specific sites. magritek.com
²H NMR (Deuterium NMR): Deuterium NMR is a direct method to observe the incorporated deuterium atoms. wikipedia.org Since deuterium has a nuclear spin of I=1, its NMR signals are typically broader than proton signals. The ²H NMR spectrum provides signals at chemical shifts analogous to their proton counterparts, confirming the positions of deuteration. magritek.comwikipedia.org For this compound, one would expect to see three distinct signals corresponding to the deuterons at the C2, C3, and C4 positions, providing definitive proof of the labeling pattern. The combination of ¹H and ²H NMR is a powerful method for accurately determining the isotopic abundance and distribution in deuterated reagents. nih.govwiley.com
| Position | Expected ¹H NMR Signal | Expected ²H NMR Signal | Approximate Chemical Shift (ppm) |
|---|---|---|---|
| C1 (-CH₂Br) | Triplet | Absent | ~3.40 |
| C2 (-CD₂-) | Absent | Present (Broad) | ~1.85 |
| C3 (-CD₂-) | Absent | Present (Broad) | ~1.45 |
| C4 (-CD₃) | Absent | Present (Broad) | ~0.94 |
Elucidation of Reaction Mechanisms Via Kinetic Isotope Effects with 1 Bromobutane 2,2,3,3,4,4,4 D7
Theoretical Foundations of Deuterium (B1214612) Kinetic Isotope Effects (KIEs)
A kinetic isotope effect (KIE) is the change observed in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Formally, it is the ratio of the rate constant for the reaction with the light isotopologue (kL) to the rate constant for the reaction with the heavy isotopologue (kH). The magnitude of the KIE is most pronounced when the relative mass change is greatest, which is why the substitution of hydrogen (¹H) with deuterium (²H or D) results in significant and readily measurable effects. wikipedia.orglibretexts.org
Quantum Mechanical Basis of KIEs: Zero-Point Energy Differences
The origin of the kinetic isotope effect is a quantum mechanical phenomenon rooted in the concept of zero-point energy (ZPE). wikipedia.orgtheearthandi.org According to quantum mechanics, even at absolute zero, molecules possess a minimum amount of vibrational energy, known as the ZPE. wikipedia.orgcalphysics.org This energy is a consequence of the Heisenberg uncertainty principle, which dictates that a particle cannot simultaneously have a precise position and momentum. theearthandi.org
The vibrational energy of a chemical bond is quantized and depends on the reduced mass of the atoms forming the bond. princeton.edu A bond containing a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and, consequently, a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. scispace.com
For a chemical reaction to occur, the reacting bond must stretch and eventually break, which requires overcoming an activation energy barrier. Because the C-D bond starts from a lower energy state (lower ZPE), more energy is required to reach the transition state compared to a C-H bond. princeton.eduscispace.com This difference in activation energy leads to a slower reaction rate for the deuterated compound, resulting in a "normal" kinetic isotope effect (kH/kD > 1). libretexts.orgprinceton.edu
Primary Deuterium KIEs in Rate-Determining C-D Bond Cleavage Events
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. wikipedia.orgdifferencebetween.compediaa.com In such cases, the difference in zero-point energy between the C-H and C-D bonds has a direct and significant impact on the reaction rate.
The magnitude of a primary deuterium KIE is typically in the range of kH/kD = 6–10, indicating a substantially slower reaction for the deuterated compound. wikipedia.org This large effect serves as strong evidence that the C-H bond is indeed being cleaved in the slowest step of the reaction mechanism. The study of primary KIEs is a valuable tool for identifying proton, hydrogen, or hydride transfer events in the rate-limiting step. ewha.ac.kr
Secondary Deuterium KIEs: Alpha and Beta Effects on Reaction Rates and Transition States
Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orglibretexts.orgdifferencebetween.com These effects are generally much smaller than primary KIEs but are still highly informative for elucidating reaction mechanisms. scispace.comdifferencebetween.com SKIEs are categorized based on the position of the isotope relative to the reaction center.
Alpha (α) SKIEs: An alpha effect is observed when deuterium is substituted for hydrogen on the carbon atom undergoing the reaction (the α-carbon). The magnitude of the α-SKIE depends on the change in hybridization of the α-carbon between the reactant and the transition state. A change from sp³ hybridization in the reactant to sp² in the transition state (as in an SN1 reaction) leads to a normal KIE (kH/kD ≈ 1.07–1.22). wikipedia.org Conversely, a transition state that is more sterically crowded than the reactant (as in an SN2 reaction) often results in an inverse KIE (kH/kD < 1) or a value close to unity. wikipedia.orgcdnsciencepub.com
Beta (β) SKIEs: A beta effect arises from isotopic substitution at the carbon adjacent to the reaction center (the β-carbon). These effects are often normal (kH/kD > 1) and are typically attributed to hyperconjugation. libretexts.org Hyperconjugation involves the donation of electron density from the Cβ-H sigma bond into an adjacent empty or partially filled orbital, which can stabilize a developing positive charge in a carbocationic transition state. princeton.edu Since C-H bonds are better hyperconjugative donors than C-D bonds, the undeuterated compound is stabilized more effectively, leading to a faster reaction.
Application of 1-Bromobutane-2,2,3,3,4,4,4-d7 in Nucleophilic Substitution Reactions
1-Bromobutane (B133212) is a primary alkyl halide, a class of substrates that can undergo nucleophilic substitution. odinity.comlibretexts.org The specific labeling pattern in this compound places deuterium atoms at the beta (C2), gamma (C3), and delta (C4) positions relative to the carbon bearing the bromine leaving group. This makes the compound an ideal substrate for studying secondary kinetic isotope effects, particularly β-deuterium effects, to distinguish between different mechanistic pathways.
Deuterium Effects on SN1 vs. SN2 Mechanistic Pathways
Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular SN1 reaction and the bimolecular SN2 reaction. masterorganicchemistry.com Secondary KIEs provide a powerful method to differentiate between these two pathways. wikipedia.org
The SN1 mechanism involves a two-step process where the rate-determining step is the formation of a carbocation intermediate. The transition state leading to this intermediate has significant positive charge development at the α-carbon. In the case of 1-bromobutane, a primary carbocation is highly unstable, making a pure SN1 pathway unlikely. stackexchange.com However, in reactions with borderline mechanisms, any development of carbocation character would be stabilized by hyperconjugation from the Cβ-H bonds. The deuteration at the C2 position in this compound would weaken this hyperconjugative stabilization, leading to a significant normal β-secondary KIE (kH/kD > 1).
The SN2 mechanism is a single, concerted step where the nucleophile attacks the α-carbon as the leaving group departs. masterorganicchemistry.comyoutube.com This mechanism involves a pentacoordinate transition state with no carbocation intermediate. Therefore, hyperconjugative stabilization is much less important. As a result, the β-secondary KIE for an SN2 reaction is expected to be very small, typically close to unity (kH/kD ≈ 1). wikipedia.org
By measuring the reaction rates of both normal 1-bromobutane and this compound with a given nucleophile, the magnitude of the β-SKIE can be determined. A value significantly greater than 1 would suggest a mechanism with substantial carbocation character (SN1-like), while a value near 1 would be consistent with a classic SN2 mechanism.
Table 1: Typical Secondary Kinetic Isotope Effects in Nucleophilic Substitution This table presents representative data to illustrate the differences in KIE values for SN1 and SN2 mechanisms.
| Mechanism | Isotope Position | Typical kH/kD Value | Reason |
|---|---|---|---|
| SN1 | α-deuterium | 1.07 - 1.22 | sp³ to sp² rehybridization |
| SN2 | α-deuterium | 0.95 - 1.04 | Increased steric crowding in TS |
| SN1 | β-deuterium | 1.10 - 1.30 | Hyperconjugative stabilization of carbocation |
| SN2 | β-deuterium | 1.00 - 1.05 | Minimal hyperconjugation in TS |
Probing Transition State Structures and Stereochemical Outcomes
Beyond simply distinguishing between SN1 and SN2 pathways, the precise magnitude of the secondary KIE can offer detailed insights into the structure of the transition state (TS). nih.govacs.org For reactions following an SN2 pathway, the transition state can be described as "tight" or "loose."
A tight transition state implies that the bonds to the incoming nucleophile and the outgoing leaving group are short and strong.
A loose transition state involves longer, weaker bonds to the nucleophile and leaving group.
The magnitude of the β-KIE in an SN2 reaction can reflect the degree of positive charge on the α-carbon in the transition state. A slightly larger normal KIE (e.g., kH/kD = 1.05) might suggest a looser transition state with more charge buildup on the carbon, making it more "SN1-like." Conversely, a KIE of unity would indicate a more symmetrical, tight transition state with minimal charge development.
Furthermore, since SN2 reactions proceed with a complete inversion of stereochemistry at the reaction center, the use of chiral, deuterated substrates can confirm this outcome. libretexts.org While 1-bromobutane itself is not chiral, studies on related chiral systems using deuterium labeling have been fundamental in establishing the stereochemical course of these reactions. The KIE provides a quantitative measure of the transition state's nature, complementing the qualitative stereochemical evidence.
Table 2: Hypothetical KIE Data for the Reaction of 1-Bromobutane-d7 with Different Nucleophiles This table illustrates how KIE data can be used to probe transition state structures.
| Nucleophile | Solvent | Observed kH/kD (β-effect) | Inferred Transition State Character |
|---|---|---|---|
| I⁻ (strong nucleophile) | Acetone (aprotic) | 1.02 | Classic, tight SN2 transition state |
| CN⁻ | DMSO (aprotic) | 1.04 | Slightly looser SN2 transition state |
| CH₃OH (weak nucleophile) | CH₃OH (protic) | 1.15 | Borderline mechanism with significant SN1-like character |
Application of this compound in Elimination Reactions
The strategic placement of deuterium atoms in this compound makes it an invaluable tool for dissecting the mechanisms of elimination reactions. By observing the kinetic isotope effect (KIE) and the distribution of products, researchers can gain profound insights into the transition states and pathways of these reactions.
Deuterium Effects on E1 vs. E2 Mechanistic Pathways
A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. libretexts.org This phenomenon is particularly useful in distinguishing between the concerted E2 (elimination, bimolecular) and the stepwise E1 (elimination, unimolecular) reaction pathways.
In an E2 reaction , a strong base removes a β-hydrogen in the same step that the leaving group departs. libretexts.org For 1-bromobutane, the hydrogens on the C2 carbon are the β-hydrogens. In the case of this compound, a C-D bond at the C2 position must be broken in the rate-determining step. The C-D bond is stronger than a C-H bond, leading to a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. libretexts.org This results in a significant primary kinetic isotope effect, typically with a kH/kD ratio between 3 and 8. For instance, the E2 reaction of 2-bromopropane (B125204) with sodium ethoxide is 6.7 times faster than its deuterated analogue, providing strong evidence for the E2 mechanism where the C-H bond is broken in the rate-determining step. libretexts.org
Conversely, in an E1 reaction , the rate-determining step is the formation of a carbocation through the departure of the leaving group. The β-hydrogen is then removed by a weak base in a subsequent, faster step. rutgers.edu Since the C-D bond is not broken in the rate-limiting step, the substitution of hydrogen with deuterium at the β-position has little to no effect on the reaction rate. libretexts.org Consequently, the kH/kD ratio for an E1 reaction is expected to be close to 1.
The magnitude of the kinetic isotope effect can therefore serve as a diagnostic tool to differentiate between these two mechanisms, as illustrated in the table below.
| Mechanistic Pathway | Rate-Determining Step | C-D Bond Cleavage in RDS for this compound? | Expected kH/kD | Interpretation |
|---|---|---|---|---|
| E1 | Formation of carbocation | No | ~1 | No significant primary kinetic isotope effect |
| E2 | Concerted C-D and C-Br bond cleavage | Yes | > 2 (typically 3-8) | Significant primary kinetic isotope effect |
Influence of Deuteration on Regioselectivity (e.g., Zaitsev's Rule) and Stereospecificity
Regioselectivity in elimination reactions refers to the preference for the formation of one constitutional isomer over another. According to Zaitsev's rule , in the dehydrohalogenation of alkyl halides, the major product is typically the more substituted (and therefore more stable) alkene. oup.comstudylib.netmsu.edu For an unsymmetrical substrate like 2-bromobutane, elimination can yield both 1-butene (B85601) and the more substituted 2-butene (B3427860), with the latter being the major product under thermodynamic control. libretexts.org
The use of this compound can influence this regioselectivity due to the kinetic isotope effect. In an E2 reaction, the abstraction of a β-deuteron from the C2 position is slower than the abstraction of a β-proton from the same position in an undeuterated molecule. While 1-bromobutane only has β-hydrogens on C2 and can thus only form 1-butene, we can infer the effect on regioselectivity by examining a related deuterated compound. For example, in the dehydrobromination of erythro-2-bromobutane-3-d1, the deuterium substitution at the 3-position was found to decrease the formation of 2-butenes relative to 1-butene. This is because the formation of 2-butene requires the cleavage of a C-D bond, which is slower than the C-H bond cleavage required to form 1-butene. This demonstrates that the kinetic isotope effect can be used to control the regiochemical outcome of an elimination reaction, potentially favoring the formation of the less substituted alkene (the Hofmann product).
Stereospecificity in E2 reactions arises from the requirement of an anti-periplanar arrangement of the β-hydrogen and the leaving group in the transition state. libretexts.org This specific geometric arrangement allows for the smooth conversion of the sp3 hybridized carbons to sp2 hybridized carbons in the resulting alkene. The deuteration in this compound does not introduce a chiral center, so the elimination to 1-butene does not result in stereoisomers. However, in substrates where stereoisomeric alkenes can be formed, the use of deuterium labeling can be a powerful tool to confirm the stereospecificity of the reaction. By analyzing the stereochemistry of the products formed from a deuterated starting material of known stereochemistry, one can verify the anti-periplanar requirement of the E2 mechanism.
The following table illustrates hypothetical product distributions for the E2 elimination of 1-bromobutane and its deuterated analogue, highlighting the impact of the KIE on the reaction rate.
| Substrate | Base | Major Product | Relative Rate | Governing Principle |
|---|---|---|---|---|
| 1-Bromobutane | Strong, non-bulky base | 1-Butene | kH (fast) | Standard E2 elimination |
| This compound | Strong, non-bulky base | 1-Butene-2,3,3,4,4,4-d6 | kD (slow) | Primary Kinetic Isotope Effect (kH/kD > 1) |
Advanced Spectroscopic and Analytical Characterization of 1 Bromobutane 2,2,3,3,4,4,4 D7
Nuclear Magnetic Resonance (NMR) Spectroscopic Applications
In NMR spectroscopy, the presence of deuterium (B1214612) in place of hydrogen radically alters the spectral output, providing unique advantages for both qualitative and quantitative studies.
The primary application of 1-Bromobutane-2,2,3,3,4,4,4-d7 in proton NMR (¹H NMR) is as an internal standard for quantitative analysis (qNMR). An ideal internal standard should provide a sharp, well-resolved signal that does not overlap with analyte signals. researchgate.netfujifilm.com Due to the extensive deuteration of its butyl chain, the ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart. It exhibits a single, clean signal corresponding to the two protons on the carbon atom adjacent to the bromine (C1).
This simplicity is a major advantage, as this signal is less likely to interfere with the complex resonance patterns of an analyte being studied. When conducting NMR in deuterated solvents, which are themselves not 100% pure and show residual proton signals, using a standard with a simple spectrum is crucial. ucla.edusavemyexams.com 1-Bromobutane-d7 provides a distinct resonance that can be used for accurate chemical shift referencing and concentration determination without contributing to spectral crowding. iastate.eduasdlib.org
| Position | 1-Bromobutane δ (ppm) & Multiplicity | 1-Bromobutane-d7 Predicted δ (ppm) & Multiplicity |
|---|---|---|
| -CH₂-Br (C1) | ~3.40 (triplet) | ~3.40 (singlet) |
| -CH₂- (C2) | ~1.85 (sextet) | No ¹H Signal |
| -CH₂- (C3) | ~1.45 (sextet) | No ¹H Signal |
| -CH₃ (C4) | ~0.94 (triplet) | No ¹H Signal |
Note: Predicted data for the deuterated compound is based on the known spectrum of 1-bromobutane. The multiplicity of the C1 signal changes from a triplet to a singlet due to the absence of adjacent protons.
Deuterium NMR (²H NMR) is a powerful technique for directly observing the deuterium nuclei within a molecule. It serves as an unequivocal method to confirm the location and extent of isotopic labeling. For this compound, the ²H NMR spectrum would display distinct signals corresponding to the deuterium atoms at the C2, C3, and C4 positions, confirming the specific isotopic substitution pattern. rsc.org
Beyond simple confirmation, ²H NMR is highly effective for investigating molecular dynamics. worldscientific.comosti.gov By measuring parameters such as spin-lattice (T₁) relaxation times and analyzing spectral lineshapes, insights into the mobility of different parts of the molecule can be gained. tandfonline.comnih.govnih.gov For instance, a T₁ relaxation study on 1-Bromobutane-d7 could reveal differences in the motional freedom along the butyl chain, from the more constrained C2 position near the bulky bromine atom to the more freely rotating terminal CD₃ group at C4.
| Position | Number of Deuterons | Hypothetical T₁ (ms) | Inferred Mobility |
|---|---|---|---|
| -CD₂- (C2) | 2 | 150 | More Restricted |
| -CD₂- (C3) | 2 | 180 | Intermediate |
| -CD₃ (C4) | 3 | 220 | Most Mobile |
Note: This table presents hypothetical data to illustrate how T₁ relaxation times generally increase with greater segmental motion.
In ¹³C NMR, deuteration has two primary effects on the spectrum. First, the signal for a deuterated carbon is split into a multiplet due to one-bond coupling with deuterium (which has a nuclear spin of 1). A -CD₂- group will appear as a 1:2:1 triplet, and a -CD₃ group will appear as a 1:3:6:7:6:3:1 septet. Second, deuterium substitution typically causes a small upfield shift (to a lower ppm value) for the attached carbon and often for carbons two or three bonds away. nih.govrsc.org This is known as the deuterium isotope effect (DIE). acs.orgacs.orgnih.gov
The ¹³C NMR spectrum of this compound would confirm the carbon skeleton while also providing clear evidence of deuteration. The signal for C1 would remain a singlet but may show a slight upfield shift due to the deuterium on C2. The signals for C2, C3, and C4 would exhibit the characteristic splitting patterns and upfield shifts indicative of their deuteration. docbrown.infodocbrown.info
| Carbon Position | 1-Bromobutane δ (ppm) | 1-Bromobutane-d7 Predicted δ (ppm) and Multiplicity |
|---|---|---|
| C1 (-CH₂Br) | 33.2 | ~33.0 (singlet) |
| C2 | 35.1 | ~34.7 (triplet) |
| C3 | 21.5 | ~21.2 (triplet) |
| C4 (-CH₃) | 13.4 | ~13.0 (septet) |
Note: Data for 1-bromobutane is from standard spectral databases. chemicalbook.com Predicted shifts for the deuterated analog account for expected upfield deuterium isotope effects.
Mass Spectrometry (MS) in Quantitative and Qualitative Analysis of Deuterated Species
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling both identification and quantification.
The mass spectrum of a brominated compound is characterized by a distinctive pattern for the molecular ion peak. This is due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. wikipedia.orglibretexts.org This results in two peaks of almost equal intensity separated by 2 m/z units, referred to as the M and M+2 peaks. chemguide.co.uklibretexts.orgyoutube.com
For this compound, the molecular weight is increased by 7 mass units compared to the non-deuterated version. The molecular ion region would therefore show peaks at m/z 143 (for the ⁷⁹Br isotopologue) and m/z 145 (for the ⁸¹Br isotopologue).
The fragmentation pattern is also shifted. Common fragmentation of 1-bromobutane involves the loss of the bromine atom to form a butyl cation ([C₄H₉]⁺) at m/z 57. youtube.comdocbrown.info In the deuterated analog, this cleavage would result in a deuterated butyl cation ([C₄H₂D₇]⁺) at m/z 64. A study on other deuterated bromobutanes confirms that fragmentation patterns are shifted by the mass of the incorporated deuterium, although extensive hydrogen-deuterium exchange can occur in some daughter ions. cdnsciencepub.com
| Ion/Fragment | 1-Bromobutane (m/z) | 1-Bromobutane-d7 (m/z) |
|---|---|---|
| [M]⁺ (with ⁷⁹Br) | 136 | 143 |
| [M+2]⁺ (with ⁸¹Br) | 138 | 145 |
| [M-Br]⁺ | 57 | 64 |
| [M-C₂H₅]⁺ / [M-C₂D₅]⁺ (with ⁷⁹Br) | 107 | 112 |
Deuterated compounds are considered the "gold standard" for internal standards in quantitative mass spectrometry, particularly in techniques like gas chromatography-mass spectrometry (GC/MS). clearsynth.comwisdomlib.org An ideal internal standard co-elutes with the analyte and behaves identically during sample extraction, derivatization, and injection, but is distinguishable by the detector. scispace.com
1-Bromobutane-d7 is an excellent internal standard for the quantification of native 1-bromobutane. nih.gov It has virtually identical chromatographic retention times and extraction efficiencies. However, its 7-dalton mass difference allows it to be clearly distinguished and measured separately by the mass spectrometer.
This methodology, known as isotope dilution mass spectrometry, provides high accuracy and precision. chromforum.org By adding a known amount of 1-Bromobutane-d7 to a sample, any loss of the target analyte (1-bromobutane) during sample workup will be mirrored by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal remains constant, allowing for precise correction of analytical variability and matrix effects, which is crucial for trace-level environmental or biological analyses. clearsynth.comnih.gov
Infrared (IR) Spectroscopy for Vibrational Analysis of C-D Bonds and Molecular Fingerprinting
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the replacement of hydrogen with deuterium in the butyl chain leads to predictable and informative shifts in the vibrational frequencies, particularly those associated with carbon-hydrogen (C-H) bonds.
The vibrational frequency of a bond is primarily determined by the bond strength and the masses of the connected atoms. The C-D bond is electronically similar to the C-H bond, meaning their bond strengths are nearly identical. However, deuterium has approximately twice the mass of hydrogen. This increased mass results in a lower vibrational frequency for C-D bonds compared to C-H bonds. The relationship can be approximated by the formula for a harmonic oscillator:
ν ∝ √(k/μ)
where ν is the frequency, k is the force constant of the bond, and μ is the reduced mass of the system. The reduced mass of the C-D system is greater than that of the C-H system, leading to a decrease in the stretching frequency. Theoretically, the C-D stretching frequency is expected to be approximately 1/√2 (or about 0.71) times the corresponding C-H stretching frequency.
For the non-deuterated 1-bromobutane, the characteristic C-H stretching vibrations of the alkane chain appear in the range of 2845-2975 cm⁻¹. docbrown.info Upon deuteration of the 2, 3, and 4 positions, these C-H stretching bands are replaced by C-D stretching bands at significantly lower wavenumbers, typically in the 2100-2200 cm⁻¹ region. This clear separation of C-D and C-H stretching regions allows for unambiguous identification of the extent and location of deuteration.
| Vibrational Mode | Typical Wavenumber Range for 1-Bromobutane (cm⁻¹) | Expected Wavenumber Range for this compound (cm⁻¹) | Assignment |
|---|---|---|---|
| C-H Stretch (CH₃) | 2870-2960 | 2870-2960 | Stretching vibration of the terminal methyl group. |
| C-D Stretch | N/A | ~2100-2200 | Stretching vibrations of the C-D bonds at positions 2, 3, and 4. |
| CH₂/CD₂ Scissoring | ~1465 | Lower than 1465 | Bending vibrations within the deuterated methylene (B1212753) groups. |
| CH₃ Bending | ~1380 | ~1380 | Bending vibration of the terminal methyl group. |
| C-Br Stretch | 550-750 | Slightly shifted from 550-750 | Stretching vibration of the carbon-bromine bond. |
Neutron Scattering for Advanced Structural Investigations of Deuterated Organic Molecules
Neutron scattering is a powerful technique for determining the atomic and magnetic structure of materials. Unlike X-rays, which are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference provides several advantages for studying deuterated organic molecules like this compound.
A key advantage of neutron scattering is its sensitivity to isotopes, particularly hydrogen and deuterium. nih.gov Hydrogen (¹H) has a large incoherent scattering cross-section, which produces a high background signal and can make it difficult to locate hydrogen atoms precisely in a structure. In contrast, deuterium (²H) has a much smaller incoherent scattering cross-section and a larger coherent scattering cross-section. nih.gov This "contrast matching" effect, achieved by selectively replacing hydrogen with deuterium, significantly enhances the quality of the scattering data and allows for the precise determination of the positions of the deuterium atoms within the molecule. nih.govnih.gov
For this compound, neutron diffraction studies on crystalline or liquid samples could provide detailed information about the conformation of the butyl chain and the intermolecular packing. The precise locations of the deuterium atoms, as determined by neutron scattering, can reveal subtle structural details that are often obscured in X-ray diffraction experiments.
Furthermore, inelastic neutron scattering (INS) can be used to study the dynamics of molecules. nih.gov INS probes the vibrational and rotational motions of atoms and molecules. By analyzing the energy transfer between the neutrons and the sample, it is possible to obtain the vibrational spectrum of the molecule. For this compound, INS would be particularly sensitive to the vibrational modes involving the deuterium atoms, providing complementary information to that obtained from IR spectroscopy. This can be especially useful for studying low-frequency vibrations and collective motions in condensed phases.
The combination of selective deuteration and neutron scattering techniques offers a unique and powerful approach to understanding the structure and dynamics of organic molecules. nih.gov For this compound, these methods can provide unparalleled insight into its conformational properties and intermolecular interactions.
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Neutron Diffraction | Precise atomic positions, bond lengths, and bond angles. Intermolecular packing in the solid state. | Accurate determination of the conformation of the deuterated butyl chain and the positions of the deuterium atoms. |
| Small-Angle Neutron Scattering (SANS) | Size and shape of larger structures, such as micelles or aggregates in solution. | If the molecule is part of a larger assembly, SANS can reveal information about the overall structure and the location of the deuterated chains. |
| Inelastic Neutron Scattering (INS) | Molecular vibrations, rotational motions, and diffusion dynamics. | Provides a vibrational spectrum that is highly sensitive to the motions of the deuterium atoms, complementing IR and Raman spectroscopy. |
| Quasi-Elastic Neutron Scattering (QENS) | Diffusive motions of molecules. | Can be used to study the translational and rotational diffusion of this compound in the liquid state. |
Interdisciplinary Research Applications and Future Perspectives of Specifically Deuterated Bromoalkanes
Applications in Drug Discovery and Development: Enhanced Metabolic Stability and Pharmacokinetic Modulation
Specifically deuterated bromoalkanes like 1-bromobutane-2,2,3,3,4,4,4-d7 can serve as valuable building blocks in the synthesis of more complex deuterated drug molecules. The butyl moiety is a common structural feature in many pharmaceuticals, and its deuteration can protect against oxidative metabolism at those positions.
Table 1: Illustrative Comparison of Metabolic Stability
| Compound | In Vitro Half-Life (min) in Human Liver Microsomes | Predicted In Vivo Clearance |
|---|---|---|
| 1-Bromobutane (B133212) | 30 | High |
This table presents hypothetical data to illustrate the potential impact of deuteration on metabolic stability.
Research has shown that strategic deuteration can significantly increase the in vitro metabolic stability of compounds. nih.gov For instance, the deuteration of a tert-butyl group in a phosphatidylinositol-3 kinase alpha inhibitor led to a notable increase in both in vitro and in vivo metabolic stability. nih.gov While direct studies on this compound are not extensively documented in publicly available literature, the principles of KIE suggest that its incorporation into a drug candidate could lead to similar improvements in its pharmacokinetic profile. nih.govresearchgate.net
Role in Materials Science and Polymer Chemistry: Altered Thermal Stability and Spectroscopic Probes
In materials science and polymer chemistry, the substitution of hydrogen with deuterium (B1214612) can lead to materials with altered physical and chemical properties. resolvemass.caresearchgate.net Deuterated polymers often exhibit enhanced thermal and oxidative stability. resolvemass.cadtic.mil This is attributed to the stronger C-D bond, which requires more energy to break, thus increasing the material's resistance to degradation at elevated temperatures.
This compound can be utilized as a monomer or a chain transfer agent in the synthesis of deuterated polymers. The resulting polymers would be expected to possess improved thermal stability compared to their non-deuterated counterparts.
Furthermore, deuterated molecules serve as powerful spectroscopic probes. acs.orgresearchgate.net Techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy can leverage the distinct properties of deuterium to elucidate the structure and dynamics of polymer chains. researchgate.net The introduction of a deuterated segment, such as that derived from this compound, into a polymer allows for contrast matching in neutron scattering experiments, enabling detailed studies of polymer blends and interfaces. mdpi.comacs.org
Table 2: Potential Impact of Deuteration on Polymer Properties
| Property | Non-Deuterated Polymer | Deuterated Polymer (Illustrative) |
|---|---|---|
| Thermal Decomposition Temperature | Lower | Higher |
| Oxidative Stability | Lower | Higher |
This table provides a qualitative comparison of potential property changes upon deuteration.
Environmental and Biological Pathway Tracing Studies Using Deuterated Molecules
Deuterated compounds are invaluable tools as stable isotope tracers in environmental and biological studies. Their non-radioactive nature makes them safe to handle and allows for their use in a wide range of applications, from tracking metabolic pathways to monitoring the fate of environmental pollutants. scispace.comusgs.gov
This compound can be used to trace the environmental fate and degradation pathways of bromoalkanes, which are a class of industrial chemicals. By introducing the deuterated compound into a system, researchers can use techniques like mass spectrometry to follow its transformation and identify its breakdown products.
In biological systems, deuterated molecules can be used to study metabolic pathways. nih.gov For example, by incorporating a deuterated building block into a biological system, scientists can trace how it is metabolized and incorporated into larger biomolecules. This provides crucial insights into cellular processes and disease mechanisms. The use of deuterated tracers is a well-established method in metabolomics research.
Development of Novel Analytical Standards and Reference Compounds in Chemical Metrology
In the field of chemical metrology, which is the science of measurement, highly pure and well-characterized analytical standards are essential for ensuring the accuracy and reliability of analytical measurements. scbt.comanalytics-shop.com Deuterated compounds, including this compound, serve as excellent internal standards for quantitative analysis by mass spectrometry. pharmaffiliates.comclearsynth.com
The mass difference between the deuterated standard and its non-deuterated analyte allows for their clear differentiation in a mass spectrometer. nih.gov This enables accurate quantification of the analyte, even in complex matrices where other compounds might interfere with the measurement. The use of deuterated internal standards is a common practice in various fields, including clinical diagnostics, forensic toxicology, and environmental analysis. clearsynth.comcongruencemarketinsights.com The non-deuterated form, 1-bromobutane, is available as an analytical standard.
Emerging Trends and Challenges in Regio- and Stereoselective Deuterated Organic Synthesis and Their Broader Scientific Impact
The synthesis of specifically deuterated compounds like this compound presents unique challenges and opportunities in organic chemistry. acs.org Achieving high levels of deuterium incorporation at specific positions within a molecule, known as regioselectivity, and controlling the three-dimensional arrangement of the deuterium atom, or stereoselectivity, are active areas of research. rsc.orgnih.gov
Recent advancements in catalysis and synthetic methodologies are enabling more precise and efficient deuteration of organic molecules. researchgate.net These developments are crucial for expanding the availability and accessibility of a wider range of deuterated compounds for various research applications. The ability to selectively introduce deuterium into complex molecules opens up new avenues for drug discovery, materials science, and fundamental chemical research. rsc.orgacs.org
However, challenges remain in developing cost-effective and scalable methods for the synthesis of complex deuterated molecules. rsc.org Overcoming these hurdles will be critical for realizing the full potential of deuterated compounds in various scientific and technological fields. The development of new synthetic methods for regio- and stereoselective deuteration will undoubtedly have a broad and significant impact on science. acs.orgnih.gov
Q & A
Q. How can I synthesize 1-Bromobutane-2,2,3,3,4,4,4-d7 with high isotopic purity?
- Methodological Answer : Deuterated bromoalkanes like 1-Bromobutane-d7 are typically synthesized via nucleophilic substitution using deuterated precursors. For example, Grignard reagents (e.g., CH3CD2MgBr) reacting with deuterated alcohols (e.g., CD3CD2CD2CD2OH) under controlled conditions can yield perdeuterated intermediates. Subsequent bromination with PBr3 or HBr in ether ensures retention of deuterium at specified positions. Isotopic purity (>98 atom% D) is achieved by using high-purity deuterated starting materials and avoiding proton exchange during purification (e.g., distillation under inert atmosphere) .
Q. What analytical techniques are optimal for verifying deuterium distribution in this compound?
- Methodological Answer :
- ²H NMR Spectroscopy : Identifies deuterium positions and quantifies isotopic enrichment. Peaks at δ ~1.3–1.5 ppm (CD2/CD3 groups) confirm substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) detects molecular ion clusters (e.g., [M]+ at m/z 146 for C4BrD9) and fragments to validate deuterium placement.
- Isotopic Ratio Monitoring : Gas chromatography coupled with isotope-ratio mass spectrometry (GC-IRMS) ensures >98 atom% D purity .
Q. How does deuteration affect the physical properties of 1-Bromobutane?
- Methodological Answer : Deuteration increases molecular mass (e.g., 1-Bromobutane-d9: MW 146.07 vs. non-deuterated 137.01) and alters vibrational modes, impacting boiling points and density. For instance, deuterated analogs exhibit higher boiling points due to stronger C-D bonds. Computational tools like the OPLS force field can model these differences by adjusting torsional and nonbonded parameters for deuterated species .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) influence SN2 reactions involving this compound?
- Methodological Answer : KIEs arise from differences in bond dissociation energies (C-Br vs. C-D). In SN2 mechanisms, deuteration at β-positions (C2, C3) reduces reaction rates due to increased steric hindrance and reduced nucleophilic backside attack efficiency. To quantify KIEs:
Q. How can computational models predict deuterium’s impact on reaction pathways?
- Methodological Answer : Molecular dynamics simulations (e.g., OPLS-AA force field) parameterize deuterium by adjusting bond lengths (C-D: ~1.09 Å vs. C-H: ~1.07 Å) and vibrational frequencies. For example:
Q. What experimental strategies resolve contradictions in deuterium-dependent reaction kinetics?
- Methodological Answer : If observed KIEs deviate from theoretical predictions:
- Check Isotopic Purity : Use MS to detect protiated impurities (e.g., m/z shifts).
- Control Solvent Effects : Deuterated solvents (e.g., D2O) may introduce exchange reactions; use aprotic solvents (e.g., THF-d8).
- Validate Mechanistic Assumptions : Employ crossover experiments or isotopic labeling (e.g., ¹⁸O tracing) to rule out alternative pathways .
Q. How can I optimize purification protocols for deuterated 1-Bromobutane to minimize isotopic scrambling?
- Methodological Answer :
- Low-Temperature Distillation : Prevents thermal decomposition (e.g., <50°C under reduced pressure).
- Chromatography : Use deuterated solvents (e.g., CDCl3) in silica gel columns to avoid proton exchange.
- Storage : Stabilize with molecular sieves at 0–6°C to inhibit moisture-induced degradation .
Methodological Tables
Q. Table 1. Key Isotopic Properties of 1-Bromobutane-d7 vs. Non-Deuterated Analog
| Property | 1-Bromobutane-d7 | 1-Bromobutane |
|---|---|---|
| Molecular Weight | 146.07 g/mol | 137.02 g/mol |
| Boiling Point | ~104–106°C (estimated) | 101.6°C |
| Deuterium Purity | >98 atom% D | N/A |
Q. Table 2. Analytical Techniques for Deuterium Validation
| Technique | Application | Sensitivity |
|---|---|---|
| ²H NMR | Position-specific deuterium analysis | ~0.1 atom% D |
| HR-MS | Molecular ion/fragment verification | ppm-level resolution |
| GC-IRMS | Bulk isotopic ratio measurement | ±0.5 atom% D |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
